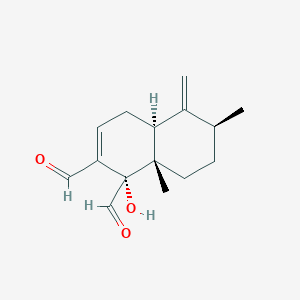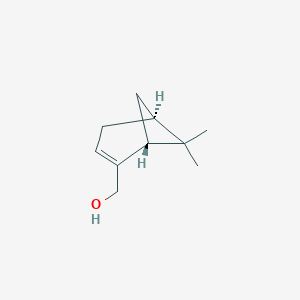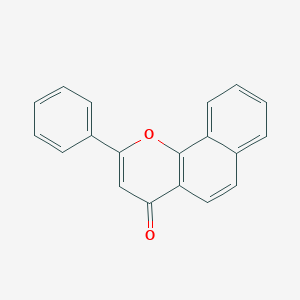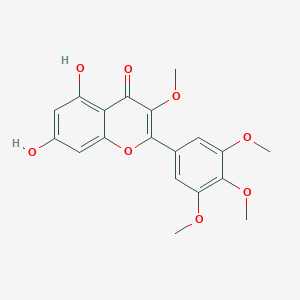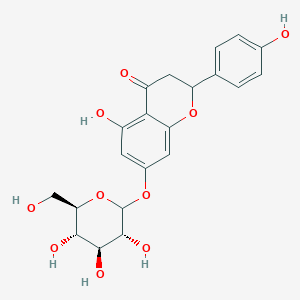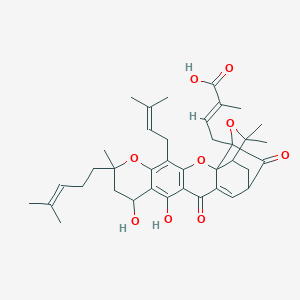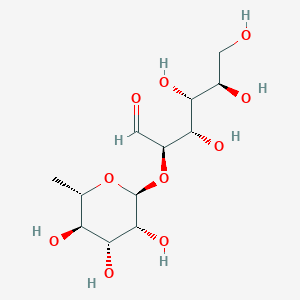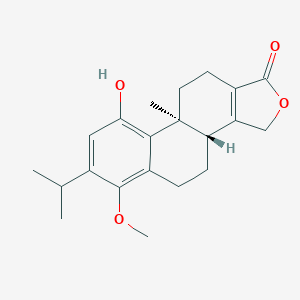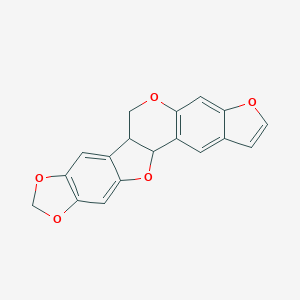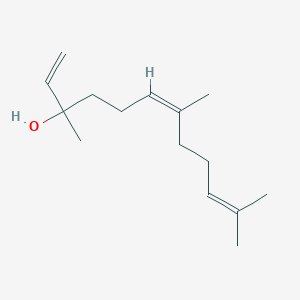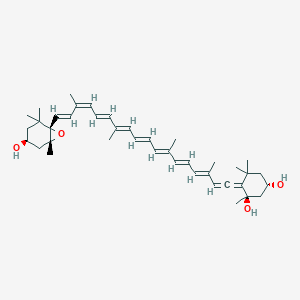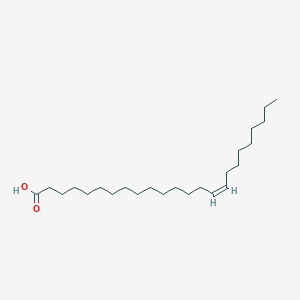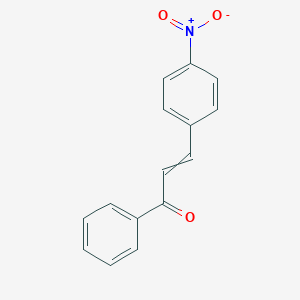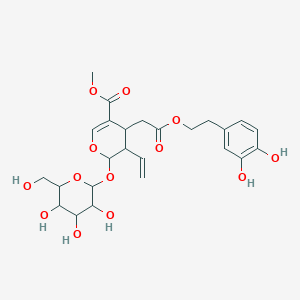
橄榄苦苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
油橄榄苷是一种主要存在于橄榄中的酚类裂环单萜类化合物。它以其显著的生物活性而闻名,包括抗氧化、抗炎和神经保护特性。 油橄榄苷因其潜在的治疗应用而备受关注,特别是在预防和治疗阿尔茨海默病等神经退行性疾病方面 .
科学研究应用
化学
在化学中,油橄榄苷被用作模型化合物来研究酚类裂环单萜类化合物的行为。 它的反应提供了对涉及酚类化合物的氧化、还原和取代反应机制的见解 .
生物学
油橄榄苷因其生物活性而受到研究,包括其抗氧化和抗炎特性。 它已在各种生物模型中显示出保护细胞免受氧化应激和减少炎症的潜力 .
医学
在医学上,油橄榄苷因其神经保护作用而受到探索。研究表明,它可以保护免受线粒体功能障碍,线粒体功能障碍是阿尔茨海默病等神经退行性疾病发展的主要因素。 它还因其改善认知功能和减缓神经退行性疾病进展的潜力而受到研究 .
工业
在工业中,油橄榄苷用于膳食补充剂和功能性食品的配方。 它的抗氧化特性使其成为旨在促进健康和预防慢性疾病的产品的宝贵成分 .
作用机制
油橄榄苷通过几个分子靶点和途径发挥作用。已知它可以:
抑制氧化应激: 通过清除自由基并增强抗氧化酶的活性。
减少炎症: 通过抑制促炎细胞因子和酶的产生。
保护线粒体功能: 通过防止线粒体功能障碍并增强细胞中的 ATP 产生.
生化分析
Biochemical Properties
Oleuroside interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of biophenol secoiridoids, which are characterized by a chimeric structure with two chiral centers .
Cellular Effects
Oleuroside influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its derivatives, such as hydroxytyrosol, oleacein, and elenolate, have been shown to have anticancer properties .
Molecular Mechanism
At the molecular level, Oleuroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oleuroside is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
油橄榄苷的合成可以通过多种途径实现,通常涉及从橄榄叶或果实等天然来源中提取。一种常见的方法是在酸性条件下水解橄榄苦苷,橄榄苦苷是橄榄中发现的另一种化合物,从而生成油橄榄苷。该反应通常需要甲醇或乙醇等溶剂以及盐酸等酸性催化剂。 反应在室温下进行数小时,然后通过色谱法进行纯化 .
工业生产方法
油橄榄苷的工业生产主要依靠从橄榄叶和果实中提取。该过程包括粉碎植物材料,然后使用乙醇或甲醇进行溶剂提取。然后将提取物在受控条件下进行水解,将橄榄苦苷转化为油橄榄苷。 最终产品使用高效液相色谱 (HPLC) 等技术进行纯化,以确保高纯度和质量 .
化学反应分析
反应类型
油橄榄苷会发生各种化学反应,包括:
氧化: 油橄榄苷可以被氧化形成不同的酚类化合物。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 油橄榄苷的还原可以产生更简单的酚类化合物。硼氢化钠通常用作还原剂。
常用试剂和条件
氧化: 室温下在水性介质中使用高锰酸钾。
还原: 室温下在甲醇中使用硼氢化钠。
取代: 在升高的温度下在水性介质中使用氢氧根离子.
主要形成的产物
氧化: 形成各种酚酸和醛。
还原: 形成更简单的酚类醇。
取代: 形成油橄榄苷的羟基化衍生物.
相似化合物的比较
类似化合物
橄榄苦苷: 橄榄中发现的另一种酚类裂环单萜类化合物,以其抗氧化和抗炎特性而闻名。
羟基酪醇: 从橄榄苦苷衍生的酚类化合物,具有强大的抗氧化活性。
酪醇: 一种具有抗氧化特性的更简单的酚类化合物.
油橄榄苷的独特性
油橄榄苷因其特定的结构而独一无二,这使其能够与多个分子靶点和途径相互作用。 它保护免受线粒体功能障碍的能力使其与其他类似化合物有所区别,使其在神经退行性疾病的研究和治疗中特别有价值 .
属性
CAS 编号 |
116383-31-4 |
|---|---|
分子式 |
C25H32O13 |
分子量 |
540.5 g/mol |
IUPAC 名称 |
methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 |
InChI 键 |
WWKVQWHAWPZZDB-ASNPJKIBSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
手性 SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of oleuroside?
A1: Oleuroside is a heterosidic ester of elenolic acid and hydroxytyrosol, glycosylated with a glucose moiety.
Q2: How stable is oleuroside under various conditions?
A3: The stability of oleuroside is influenced by factors like temperature, pH, and exposure to light. Research indicates that oleuroside can degrade upon heating [], potentially forming other bioactive compounds. Further research is necessary to comprehensively understand the stability profile of oleuroside under different storage and processing conditions.
Q3: How is oleuroside extracted and analyzed?
A4: Oleuroside is typically extracted from olive leaves using various solvents, followed by purification techniques like column chromatography [, ]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) [, , , ], often coupled with Mass Spectrometry (MS) [, ], are employed for the identification and quantification of oleuroside in plant extracts or formulated products.
Q4: Are there any known safety concerns regarding oleuroside?
A4: While olive leaf extract is generally considered safe for human consumption, specific toxicological data on oleuroside is limited. Further research is needed to establish its safety profile, including potential long-term effects.
Q5: What are the potential applications of oleuroside?
A5: Given its reported biological activities, oleuroside holds potential for applications in various industries:
- Pharmaceuticals: As a potential therapeutic agent for conditions like anemia [] and inflammation [, ].
- Food Industry: As a natural preservative due to its antioxidant and antimicrobial properties [].
- Cosmetics: As an ingredient in skincare products due to its antioxidant and potential anti-aging effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


